Scopariol
Description
Scopariol is a bioactive sesquiterpene isolated from the marine red alga Laurencia scoparia, collected in Brazilian coastal waters . Structurally, it belongs to the rearranged carane skeleton family, distinguishing it from conventional β-carane-type sesquiterpenes. Scopariol has garnered attention for its cytotoxic properties, particularly its potent activity against the NCI/ADR-RES breast cancer cell line in the NCI 60 human tumor screening panel . Its unique carbon framework and stereochemical arrangement contribute to its biological profile, making it a subject of interest in natural product drug discovery.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4S,6R,9R)-1,4,9-trimethyl-5-methylidenespiro[5.5]undeca-1,10-diene-4,9-diol |
InChI |
InChI=1S/C15H22O2/c1-11-5-6-14(4,17)12(2)15(11)9-7-13(3,16)8-10-15/h5,7,9,16-17H,2,6,8,10H2,1,3-4H3/t13-,14-,15-/m0/s1 |
InChI Key |
LWILYKOQWHWUQO-KKUMJFAQSA-N |
Isomeric SMILES |
CC1=CC[C@](C(=C)[C@@]12CC[C@@](C=C2)(C)O)(C)O |
Canonical SMILES |
CC1=CCC(C(=C)C12CCC(C=C2)(C)O)(C)O |
Synonyms |
scopariol |
Origin of Product |
United States |
Comparison with Similar Compounds
Skeleton Type and Rearrangements
- Scopariol : Features a rearranged carane skeleton , characterized by an unconventional carbon backbone resulting from biosynthetic modifications .
- Isorigidol and Ma’ilione : Both are β-carane-type sesquiterpenes with standard carane frameworks. Isorigidol’s X-ray crystallography confirmed its absolute stereochemistry as (3R,6S,9S,10S), while ma’ilione is a geometric isomer of isorigidol .
- Marioildeon : A tribrominated carane isolated from a Philippine Laurencia species, distinguished by three bromine substituents on its skeleton .
- 3-Bromoobtusol: A brominated sesquiterpene from Laurencia luzonensis with a cis A/B and B/C ring junction, contrasting with the trans configuration in the non-brominated obtusol from sponges .
Substituents and Stereochemistry
- Scopariol : Lacks halogenation but exhibits stereochemical complexity due to its rearranged skeleton.
- Marioildeon and 3-Bromoobtusol : Bromination enhances their molecular polarity and influences receptor binding. The bromine atoms in marioildeon are linked to its cytotoxicity, while 3-bromoobtusol’s cis ring junctions alter its spatial interactions compared to obtusol .
Functional Comparison
Cytotoxicity
Antimicrobial Activity
- Pannosanol and Pannosane (related Laurencia metabolites): These halogenated sesquiterpenes from Laurencia pannosa display antimicrobial activity, highlighting functional divergence from Scopariol’s cytotoxic focus .
Data Table: Key Features of Scopariol and Analogues
Research Implications and Challenges
- Structural-Activity Relationships (SAR) : Scopariol’s rearranged skeleton and lack of halogenation may optimize its interaction with drug-resistant cancer targets, whereas brominated analogues like marioildeon leverage halogen bonds for cytotoxicity .
- Stereochemical Sensitivity: The cis/trans ring junctions in 3-bromoobtusol vs. obtusol underscore how minor stereochemical changes dramatically alter bioactivity, a consideration for Scopariol derivatives .
- Knowledge Gaps: Limited data on isorigidol and ma’ilione’s biological effects highlight the need for further pharmacological profiling of β-carane-type sesquiterpenes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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